"Methyl 5-methyloxazole-4-carboxylate" chemical properties
"Methyl 5-methyloxazole-4-carboxylate" chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 5-methyloxazole-4-carboxylate
Introduction
Methyl 5-methyloxazole-4-carboxylate is a substituted five-membered heterocyclic compound that serves as a valuable building block in organic and medicinal chemistry. The oxazole scaffold is a key structural motif present in numerous biologically active compounds, lending it significant interest for researchers in drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of Methyl 5-methyloxazole-4-carboxylate, offering field-proven insights for its application in a research setting. Understanding the core characteristics of this molecule is crucial for its effective utilization in the synthesis of more complex molecular architectures. The related structural motif, 5-methylisoxazole-4-carboxylic acid, is a known intermediate in the synthesis of Leflunomide, an important antirheumatoid arthritis drug, which underscores the pharmaceutical relevance of this class of compounds.[1][2][3]
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of any chemical workflow. The fundamental identifiers and physical properties of Methyl 5-methyloxazole-4-carboxylate are summarized below.
| Property | Data | Reference |
| IUPAC Name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | [4] |
| Synonyms | Methyl 5-methyloxazole-4-carboxylate, 5-methyl-4-oxazolecarboxylic acid methyl ester | [4] |
| CAS Number | 41172-57-0 | [4] |
| Molecular Formula | C₆H₇NO₃ | Calculated |
| Molecular Weight | 141.12 g/mol | Calculated |
| Appearance | White solid | [4] |
| Melting Point | 46.5–47.0 °C | [4] |
Synthesis and Purification
The synthesis of Methyl 5-methyloxazole-4-carboxylate is reliably achieved through a cyclization reaction involving methyl isocyanoacetate and acetic anhydride. This method provides a direct route to the substituted oxazole ring system.
Causality in Experimental Design
The chosen synthetic pathway is predicated on the reactivity of the isocyanoacetate precursor.
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Methyl Isocyanoacetate: This reactant provides the C2 and C4 atoms of the oxazole ring and the ester functionality. The isocyano group is crucial for the cyclization mechanism.
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU acts as a strong, non-nucleophilic base. Its role is to deprotonate the α-carbon of the methyl isocyanoacetate, generating a key nucleophilic intermediate required for the subsequent reaction steps.
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Acetic Anhydride: This reagent serves as the source for the C5 and the attached methyl group of the oxazole ring. It acts as an acylating agent.
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Temperature Control: The initial cooling to 0°C is critical for controlling the exothermic nature of the acylation reaction, preventing side-product formation and ensuring a higher yield of the desired product.
Detailed Synthesis Protocol
A common and effective laboratory-scale synthesis is described as follows[4]:
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A mixture of methyl isocyanoacetate (10.0 g), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 g), and 133 mL of anhydrous tetrahydrofuran (THF) is prepared in a suitable reaction vessel.
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The stirred mixture is cooled to 0°C using an ice bath.
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A solution of acetic anhydride (10.2 g) in 33 mL of anhydrous THF is added dropwise to the cooled mixture over a period of 15 minutes.
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Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred overnight to ensure the reaction goes to completion.
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The solvent (THF) is removed under reduced pressure (e.g., using a rotary evaporator).
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The resulting residue is redissolved in 250 mL of ethyl acetate and washed with water to remove DBU salts and other water-soluble impurities.
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The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is again removed under reduced pressure.
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The final purification is achieved by column chromatography on silica gel, using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are combined and concentrated to yield Methyl 5-methyloxazole-4-carboxylate as a white solid.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 5-methyloxazole-4-carboxylate.
Spectroscopic Profile (The Chemical Fingerprint)
Spectroscopic analysis provides an unambiguous structural confirmation of the target molecule. The expected data for Methyl 5-methyloxazole-4-carboxylate are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets corresponding to the three types of protons in the molecule.
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Oxazole Ring Proton (H2): A singlet is expected for the proton at the C2 position of the oxazole ring. Its chemical shift would likely appear downfield due to the electron-withdrawing nature of the adjacent nitrogen and the ester group.
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Ester Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group.
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C5-Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the C5 position of the oxazole ring.
Spectra for this compound are available for reference in chemical databases.[5]
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1740 cm⁻¹. For a similar compound, ethyl 5-methyl-2-phenyloxazole-4-carboxylate, this peak is observed around 1713 cm⁻¹.[6]
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C-O Stretch (Ester): A strong band is expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹, corresponding to the C-O single bond stretching vibrations of the ester group and the oxazole ring.[6]
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C-H Stretch (Alkyl): Absorption bands corresponding to the C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹.[6]
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.
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Molecular Ion (M⁺): The primary peak observed would correspond to the molecular weight of the compound (m/z = 141.12). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₇NO₃.
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Fragmentation: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59), which would lead to characteristic fragment ions.[6]
Chemical Reactivity and Derivatization
The reactivity of Methyl 5-methyloxazole-4-carboxylate is dominated by the chemistry of its ester functional group and the inherent stability of the aromatic oxazole ring.
Ester Hydrolysis
The most significant reaction for this compound as a synthetic intermediate is its hydrolysis to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.[2][7] This reaction is crucial as it converts the relatively stable ester into a more versatile carboxylic acid, which can then be transformed into other functional groups like acid chlorides or amides.[8]
Other Ester-Based Reactions
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Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.
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Amidation: Direct reaction with amines to form amides is possible, though it often requires harsh conditions. A more common and efficient approach is to first hydrolyze the ester to the carboxylic acid, convert the acid to an acyl chloride (e.g., using thionyl chloride), and then react the acyl chloride with an amine.[8]
Oxazole Ring Stability
The oxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. It is not readily susceptible to electrophilic substitution unless strongly activating groups are present. The electron-withdrawing nature of the carboxylate group at the C4 position further deactivates the ring towards electrophilic attack.
Reactivity Pathways Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. METHYL 5-METHYL-4-OXAZOLECARBOXYLATE(41172-57-0) 1H NMR spectrum [chemicalbook.com]
- 6. Ethyl 5-Methyloxazole-4-carboxylate | 32968-44-8 | Benchchem [benchchem.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

